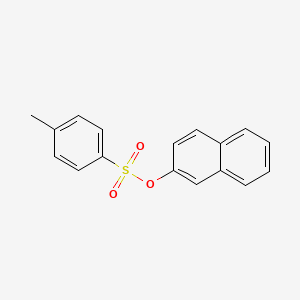

2-Naphthyl p-Toluenesulfonate

描述

Significance of Sulfonate Esters as Versatile Synthetic Intermediates and Reagents

Sulfonate esters, in general, are a class of organic compounds that are widely employed as key intermediates in organic synthesis. wikipedia.org Their importance stems from the fact that the sulfonate group is an excellent leaving group, a property that facilitates a wide range of nucleophilic substitution and elimination reactions. periodicchemistry.com This characteristic allows for the conversion of alcohols, which possess a poor leaving group (hydroxide), into a more reactive species. periodicchemistry.com The stability of the resulting sulfonate anion contributes to the favorability of these reactions. wikipedia.org

The versatility of sulfonate esters is further highlighted by their application in metal-catalyzed cross-coupling reactions, where they serve as effective electrophiles. researchgate.net This reactivity has made them invaluable tools for the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents. researchgate.neteurjchem.com Common examples of widely used sulfonate esters include tosylates, mesylates, and triflates. periodicchemistry.com

Contextualizing 2-Naphthyl p-Toluenesulfonate within the Broader Field of Aryl Sulfonate Chemistry

Within the extensive field of sulfonate esters, aryl sulfonates like this compound represent a crucial subclass. researchgate.net Aryl sulfonates are frequently utilized as building blocks in organic chemistry due to their ready formation and significant reactivity, particularly in cross-coupling reactions catalyzed by transition metals. researchgate.net The presence of the aromatic rings in this compound influences its electronic properties and reactivity compared to its alkyl counterparts.

The C-O bond in aryl sulfonates can be activated by transition metal catalysts, making them a viable alternative to aryl halides in various coupling reactions. researchgate.net This attribute is particularly valuable in modern synthetic strategies that aim for efficiency and functional group tolerance. This compound, specifically, serves as a precursor in the synthesis of other functionalized naphthalene (B1677914) derivatives. For instance, it is a key intermediate in a method for preparing 2-fluoronaphthalene (B33398). google.com

Historical Development and Evolution of Research on Naphthyl Sulfonates and Their Derivatives

The history of sulfonate chemistry is intertwined with the development of synthetic dyes and detergents. In the early 20th century, compounds like alkyl naphthalene sulfonates were among the pioneering synthetic surfactants. greenagrochem.com During World War I, Germany developed the production of alkyl naphthalene sulfonate as a substitute for soap, highlighting its good wetting and permeability properties. sanhe-daily.com

Research into naphthalene sulfonates continued to evolve, leading to the development of polynaphthalene sulfonates (PNS) in the 1930s by IG Farben in Germany. hardtchemical.com These were initially used in the leather and textile industries and later played a crucial role in the development of synthetic rubber. hardtchemical.com In the 1960s, the application of PNS expanded into the construction industry as a superplasticizer for concrete. hardtchemical.com

The study of specific naphthyl sulfonate esters like this compound is a more recent development, driven by the needs of modern organic synthesis for specific and reactive intermediates. The ability to use such compounds in sophisticated, metal-catalyzed reactions underscores the continued evolution of this area of chemistry. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7385-85-5 | cymitquimica.comcalpaclab.com |

| Molecular Formula | C17H14O3S | cymitquimica.comcalpaclab.com |

| Molecular Weight | 298.36 g/mol | cymitquimica.comcalpaclab.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.comtcichemicals.com |

| Purity | >98.0% (GC) | cymitquimica.comtcichemicals.com |

| Melting Point | 123.0 to 127.0 °C | tcichemicals.com |

| Synonyms | p-Toluenesulfonic Acid 2-Naphthyl Ester, 2-Naphthol (B1666908), p-toluenesulfonate | cymitquimica.comtcichemicals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalen-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMQKWNHUXBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278295 | |

| Record name | 2-Naphthyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-85-5 | |

| Record name | 7385-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Naphthyl P Toluenesulfonate

2-Naphthyl p-Toluenesulfonate as a Prominent Leaving Group

The p-toluenesulfonate (tosylate) moiety is a superb leaving group, rendering this compound a reactive substrate in a variety of chemical transformations. Its reactivity stems from the high stability of the p-toluenesulfonate anion, which is resonance-stabilized, making the cleavage of the C-O bond more favorable.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

This compound readily undergoes nucleophilic substitution reactions through both SN1 and SN2 pathways. The specific mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

In the presence of strong nucleophiles, such as phenoxide ions, this compound can undergo bimolecular nucleophilic substitution (SN2). acs.orgacs.org For instance, the reaction with 2-naphthol (B1666908) in the presence of a base like sodium hydroxide (B78521) proceeds via an SN2 mechanism to form the corresponding ether. acs.orgacs.orgchegg.com The phenoxide, generated in situ, acts as the nucleophile, attacking the carbon atom bearing the tosylate group and displacing it. chegg.com

A study on the reaction of 2,4-dinitrophenyl p-toluenesulfonate with sodium phenoxide indicated that transesterification, yielding phenyl p-toluenesulfonate, was the predominant pathway over nucleophilic displacement on the aromatic carbon. scribd.com This highlights the competition that can exist between different reactive sites within the molecule.

| Reactants | Conditions | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Naphthol, Butyl p-toluenesulfonate, Sodium Hydroxide | Ethanol (B145695), Reflux | Butyl naphthyl ether | SN2 | acs.orgacs.org |

| 2,4-Dinitrophenyl p-toluenesulfonate, Sodium Phenoxide | - | Phenyl p-toluenesulfonate | Transesterification | scribd.com |

The solvolysis of 2-(β-naphthyl)ethyl p-toluenesulfonate in solvents like acetic acid and formic acid has been shown to involve the formation of a bridged intermediate known as the ethylene-β-naphthonium ion. cdnsciencepub.com Isotope labeling studies with 14C revealed that rearrangement of the carbon skeleton occurs during solvolysis, providing strong evidence for the involvement of this non-classical ion. cdnsciencepub.com The extent of rearrangement was found to be significant, though slightly less than that observed for the corresponding α-naphthyl isomer, suggesting a greater SN2 component in the solvolysis of the β-isomer. cdnsciencepub.com

The acetolysis of 1,1-dideuterio-2-(1-naphthyl)-ethyl p-toluenesulfonate resulted in an acetate (B1210297) product where the deuterium (B1214612) was equally distributed between the two carbon atoms of the ethyl group, confirming the intermediacy of an ethylene (B1197577) naphthonium ion. researchgate.netresearchgate.net

| Substrate | Solvent | Key Intermediate | Observed Phenomenon | Reference |

|---|---|---|---|---|

| 2-(β-Naphthyl)-1-14C-ethyl p-toluenesulfonate | Acetic acid, Formic acid | Ethylene-β-naphthonium ion | 14C rearrangement | cdnsciencepub.com |

| 1,1-Dideuterio-2-(1-naphthyl)-ethyl p-toluenesulfonate | Acetic acid | Ethylene naphthonium ion | Deuterium scrambling | researchgate.netresearchgate.net |

Intermolecular Nucleophilic Displacements (e.g., with Phenoxide Nucleophiles)

Elimination Reactions Competing with Substitution

Elimination reactions (E2) can compete with nucleophilic substitution (SN2), particularly when using a strong base. chegg.comlibretexts.org For example, in the reaction of butyl p-toluenesulfonate with 2-naphthoxide, the potential for an E2 reaction to form 2-butene (B3427860) exists. chegg.com However, the nature of the nucleophile/base plays a crucial role; stronger bases favor elimination. libretexts.org With primary alkyl tosylates, SN2 reactions are generally rapid, but E2 elimination can become competitive with secondary halides and dominant with tertiary halides. libretexts.org

Factors Influencing Product Distribution in Competing Pathways

The competition between substitution and elimination pathways is governed by several factors:

Nature of the Nucleophile/Base : Strong, sterically hindered bases favor elimination, whereas strong, unhindered nucleophiles favor substitution. libretexts.org

Substrate Structure : For alkyl tosylates, primary substrates predominantly undergo SN2 reactions. For secondary and tertiary substrates, elimination becomes increasingly significant. libretexts.org

Solvent : Polar, ionizing solvents can favor SN1 and E1 pathways for secondary and tertiary substrates. libretexts.org

Leaving Group : While the tosylate is a good leaving group for both substitution and elimination, the nature of the halide in alkyl halides can influence the SN2/E2 ratio, with chlorides sometimes giving more elimination than iodides due to the higher acidity of the β-hydrogens. libretexts.org

Transition-Metal Catalyzed Transformations Involving Aryl Sulfonates

Aryl sulfonates, including this compound, have gained attention as alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net These reactions often proceed through the cleavage of the C-O bond. However, recent studies have also uncovered transformations involving the cleavage of the S-O bond. acs.orgnih.govacs.org

Nickel and palladium catalysts have proven effective in these transformations. For instance, nickel catalysts can facilitate the cross-coupling of aryl tosylates with organoindium reagents. thieme-connect.com Palladium-catalyzed reactions of aryl tosylates with organoindium compounds also proceed smoothly to form carbon-carbon bonds. thieme-connect.com Furthermore, palladium complexes have been used to catalyze the intramolecular desulfitative C–O coupling of aryl sulfonates to produce diaryl ethers, a reaction that proceeds via S–O bond cleavage. acs.orgnih.gov N-heterocyclic carbene (NHC)-palladium catalysts have also been employed for the efficient Suzuki coupling of aryl sulfonates with arylboronic acids. researchgate.net

| Catalyst System | Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Nickel/PCy3 | 2-Naphthalenyl tosylate | Triphenylindium | Biaryl | thieme-connect.com |

| Palladium/XantPhos | Aryl sulfonates | - (intramolecular) | Diaryl ether | acs.orgnih.gov |

| Palladium/NHC | Aryl sulfonates | Arylboronic acids | Biaryl | researchgate.net |

Cross-Coupling Reactions with Aryl Sulfonates as Electrophiles

This compound, as a representative aryl tosylate, serves as a competent electrophilic partner in a range of transition metal-catalyzed cross-coupling reactions. Aryl sulfonates are regarded as practical and economically viable alternatives to aryl triflates and halides. smolecule.comnih.gov While tosylates are generally less reactive than triflates, their stability and ease of preparation from phenols make them attractive substrates in organic synthesis. scispace.com The activation of the relatively inert C–O bond in aryl tosylates is a key step and is typically achieved using nickel or palladium catalysts, often with specialized ligand systems that promote the initial oxidative addition. eurjchem.comrsc.org

Several major classes of cross-coupling reactions have been successfully adapted to use aryl tosylates:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic pseudohalide. A specific application involves the coupling of this compound with phenylboronic acid, catalyzed by a nickel complex, to form 2-phenylnaphthalene. mdpi.com

Hiyama Coupling: The first palladium-catalyzed Hiyama cross-coupling using aryl arenesulfonates as electrophiles was reported with arylsilanes. smolecule.com These reactions proceed under mild conditions and tolerate a good range of functional groups, though they can be sensitive to steric hindrance. smolecule.com

Kumada Coupling: Nickel-catalyzed Kumada cross-coupling of aryl tosylates with primary and secondary alkyl Grignard reagents has been developed. eurjchem.com Despite the low reactivity of aryl tosylates, these reactions provide an effective method for forming C(sp²)–C(sp³) bonds. eurjchem.com Cobalt-catalyzed systems have also been shown to be effective for coupling aryl tosylates with both alkyl and aryl Grignard reagents. rsc.org

Cross-Electrophile Coupling: Nickel catalysis also enables the coupling of aryl sulfonates with other electrophiles, such as alkyl sulfonates, providing access to highly functionalized molecules that are otherwise difficult to synthesize. nih.gov A dual-catalyst system using both nickel and palladium has been developed for the cross-Ullmann reaction of aryl tosylates with aryl triflates. nih.gov In this system, the nickel catalyst preferentially activates the aryl tosylate, while the palladium catalyst activates the aryl triflate. nih.gov

The table below summarizes key data from various cross-coupling reactions involving aryl tosylates.

| Coupling Reaction | Catalyst System | Coupling Partners | Key Findings |

| Suzuki-Miyaura | NiCl₂(dppp)/Zn | This compound, Phenylboronic acid | Efficient formation of 2-phenylnaphthalene. mdpi.com |

| Hiyama | Pd(OAc)₂/XPhos | Aryl arenesulfonates, Arylsilanes | First Pd-catalyzed example; good functional group tolerance but sensitive to sterics. smolecule.com |

| Kumada | NiCl₂(PCy₃)₂ | Aryl tosylates, Alkyl Grignard reagents | Overcomes low reactivity of tosylates for C(sp²)–C(sp³) bond formation. eurjchem.com |

| Cross-Electrophile | Ni/Pd with Zn reductant | Aryl tosylates, Aryl triflates | Dual-catalyst system achieves selective coupling through preferential activation by each metal. nih.gov |

Oxidative Processes Catalyzed by Transition Metals

The key step in the activation of this compound in cross-coupling reactions is the oxidative addition of its C(sp²)–O bond to a low-valent transition metal center, typically Ni(0) or Pd(0). acs.org This process involves the cleavage of the carbon-oxygen bond and the formation of a new organometallic species.

Mechanistic studies have shown that the rate of oxidative addition to nickel centers decreases in the order Br > Cl > OTs > OTf (triflate), which is contrary to the typical reactivity order observed with palladium. researchgate.net The success of this oxidative addition is highly dependent on the ligand environment around the metal. For instance, the use of small, electron-rich phosphine (B1218219) ligands like PMe₃ can render the oxidative addition of aryl tosylates to Ni(0) selective, even in the presence of more traditionally reactive groups like aryl chlorides. rsc.org Density Functional Theory (DFT) calculations suggest that C–O cleavage at a nickel center proceeds through a nucleophilic displacement mechanism. rsc.org

For palladium, the oxidative addition of unactivated aryl tosylates was historically challenging, often requiring high temperatures. researchgate.net However, the development of sterically hindered Josiphos-type ligands has enabled this transformation to occur even at room temperature, leading to the formation of arylpalladium(II) tosylate complexes. rsc.org

Beyond being a substrate, the sulfonate group can also participate as a directing group in other oxidative processes. In certain palladium-catalyzed reactions for synthesizing isoindolinones, an N-tosyl group on a benzamide (B126) substrate acts as a directing group to facilitate C-H functionalization. nih.gov

Radical Reaction Pathways and S-O Bond Cleavage Mechanisms

This compound can undergo bond cleavage through radical pathways, particularly under photochemical conditions. The primary event upon UV irradiation of aryl tosylates is the homolytic cleavage (homolysis) of the ArO–S bond. rsc.org This process generates a phenoxy-type radical and a sulfonyl radical (p-toluenesulfonyl radical).

The fate of these radical intermediates is highly dependent on the reaction environment:

In deaerated solutions , the primary acid formed is p-toluenesulfinic acid. rsc.org

In the presence of oxygen , the sulfonyl radical is efficiently trapped by O₂, leading to the formation of the much stronger p-toluenesulfonic acid. rsc.org

This light-induced, transition-metal-free activation of the S–O bond has been harnessed synthetically. The sulfonyl radicals generated from aryl sulfonate esters can add across the double bond of vinylarenes to produce valuable vinyl sulfones. rsc.org

In contrast to radical pathways, nucleophilic attack can also lead to S–O bond cleavage. In reactions with benzylamines, the cleavage of the S–O bond is proposed to occur via a stepwise mechanism involving the rate-limiting formation of a trigonal-bipyramidal pentacoordinate intermediate at the sulfur atom. acs.org

Other Characteristic Reactions of the Sulfonate Moiety in this compound

The p-toluenesulfonate group is well-established as an excellent leaving group in nucleophilic substitution reactions. eurjchem.com In the context of this compound, this reactivity can manifest as nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the tosylate group on the naphthalene (B1677914) ring.

Studies on the reactions of aryl benzenesulfonates with amine nucleophiles have shown that two competitive pathways exist: attack at the sulfur atom (leading to S–O bond cleavage) and attack at the aromatic carbon atom (leading to C–O bond cleavage). acs.org The latter pathway, which constitutes an SNAr reaction, proceeds through a Meisenheimer-type complex, with the rate-limiting step being the expulsion of the p-toluenesulfonate anion. acs.org The regioselective cleavage of the C–O bond in aryl sulfonate esters provides a direct route to synthesizing N-arylamines. eurjchem.com

While SNAr reactions typically require arenes to be activated by strong electron-withdrawing groups, the tosylate group's high leaving group ability can facilitate substitution even on less activated systems like the naphthyl ring. scribd.com The stability of the resulting p-toluenesulfonate anion makes the departure favorable.

Applications of 2 Naphthyl P Toluenesulfonate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-Naphthyl p-toluenesulfonate and its derivatives are valuable as building blocks in the synthesis of complex molecules, particularly in studies of reaction mechanisms and the formation of intricate molecular frameworks. The tosylate group's capacity to function as an exceptional leaving group facilitates reactions that might otherwise be challenging.

A notable example is in the study of solvolysis reactions and neighboring group participation. Research on the acetolysis and formolysis of the closely related compound, 2-(β-naphthyl)-1-¹⁴C-ethyl p-toluenesulfonate, has been instrumental in understanding reaction intermediates. cdnsciencepub.com During these reactions, the tosylate group departs, and the adjacent naphthyl group participates in stabilizing the resulting carbocation. This leads to the formation of a bridged, nonclassical intermediate known as the ethylene-β-naphthonium ion. cdnsciencepub.com The study of the subsequent rearrangements of the carbon-14 (B1195169) isotope label provides deep insight into the reaction pathway and the competition between direct substitution (Sₙ2) and substitution with rearrangement via the bridged ion. cdnsciencepub.com This application highlights the compound's role not just as a simple reactant, but as a sophisticated tool for probing the fundamental principles of reaction mechanisms, which is crucial for the logical design and construction of complex target molecules.

Furthermore, aryl tosylates, including this compound, are effective electrophiles in transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In a palladium-catalyzed decarboxylative coupling, this compound was successfully coupled with phenylpropiolic acid to yield the corresponding diaryl alkyne in a high yield of 94%. acs.org Similarly, it has been used in nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions with alkyl Grignard reagents. researchgate.net These methods demonstrate the compound's utility in creating highly functionalized and sterically demanding structures that are prevalent in many areas of chemical science.

Table 1: Examples of this compound in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Decarboxylative Coupling | Phenylpropiolic Acid | Pd(PPh₃)₂Cl₂ / CyPF-tBu | Diaryl Alkyne | 94% | acs.org |

| Kumada-Tamao-Corriu Coupling | Alkyl Grignard Reagent | (dppe)NiCl₂ | Alkyl-Aryl Compound | Not specified | researchgate.net |

Utilization as a Protecting Group for Hydroxyl Functionalities

The synthesis of this compound is itself an example of hydroxyl group protection. The phenolic hydroxyl group of 2-naphthol (B1666908) is converted into a tosylate ester. This transformation is important because the tosylate group is significantly more stable under a variety of reaction conditions compared to a free hydroxyl group.

While tosylates are sometimes used as protecting groups for alcohols, their primary utility often stems from their ability to convert a hydroxyl group into an excellent leaving group. acs.org The p-toluenesulfonate anion is highly stabilized by resonance, making it readily displaced by nucleophiles. Therefore, the "protection" of 2-naphthol as its tosylate ester is often a strategic step to activate the naphthyl moiety for subsequent nucleophilic substitution reactions rather than to simply shield the hydroxyl group through a multi-step synthesis.

Precursor in the Synthesis of Naphthyl Ethers and Related Derivatives

One of the most direct and widespread applications of this compound is as a precursor for a variety of 2-substituted naphthalene (B1677914) derivatives, particularly naphthyl ethers. The p-toluenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the tosylate is displaced by a nucleophile. smolecule.com

This reactivity is exploited in the Williamson ether synthesis and its analogues. By reacting this compound with various alkoxides or phenoxides, a diverse range of 2-naphthyl ethers can be synthesized. Similarly, other nucleophiles such as amines or thiolates can be used to produce the corresponding N- and S-substituted naphthyl derivatives. smolecule.com This method is often preferred over using 2-halonaphthalenes due to the high reactivity of the tosylate leaving group.

A specific application is in the synthesis of 2-fluoronaphthalene (B33398). A patented method describes a two-step process where 2-naphthol is first converted to this compound. google.com The resulting tosylate is then reacted with a fluoride (B91410) source under copper catalysis to produce 2-fluoronaphthalene, an important pharmaceutical intermediate. google.com This highlights the tosylate's role as a key intermediate that activates the aryl position for fluorination. google.com

Table 2: General Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Derivative Class |

|---|---|---|

| Alkoxide (RO⁻) | 2-Naphthyl-OR | Naphthyl Ether |

| Amine (R₂NH) | 2-Naphthyl-NR₂ | Naphthylamine Derivative |

| Fluoride (F⁻) | 2-Naphthyl-F | Fluoronaphthalene |

Application in Polymer Chemistry and Functional Materials Science

While p-toluenesulfonic acid itself is widely used as an acid catalyst for various polymerizations, the direct application of this compound in polymer science is more specialized. preprints.orgmdpi.com Its role is typically not as a primary monomer but as a specialty chemical for modifying or initiating polymer synthesis.

For instance, compounds containing the p-toluenesulfonate anion have been incorporated into polyimides to study the effect of the counter-anion on polymer properties like solubility and thermal stability. kpi.ua In one study, a diamine monomer containing a p-toluenesulfonate counter-anion was synthesized and polymerized to create a series of soluble polyimides with glass transition temperatures around 240°C. kpi.ua

Additionally, related tosylate compounds serve as photoinitiators in polymerization processes. karenz.jp Although direct use of this compound is not commonly cited, its structural motifs are relevant. For example, nickel(II) complexes with tosylate and naphthyl ligands have been developed as external initiators for Kumada Catalyst Transfer Polymerization (KCTP), enabling the synthesis of well-defined conjugated polymers like poly(3-hexylthiophene) with controlled molecular weights. researchgate.net

Relevance in Medicinal Chemistry and as Pharmaceutical Intermediates/Impurities

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. researchgate.net The 2-naphthyl moiety is a structural feature in a number of biologically active molecules, and this tosylate provides an efficient route to introduce this group.

As mentioned previously, the compound is a key intermediate in a patented synthesis of 2-fluoronaphthalene. google.com Fluorinated aromatic compounds are of great interest in medicinal chemistry as the inclusion of fluorine can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity. The synthesis of 2-fluoronaphthalene from the corresponding tosylate is noted for its high product purity, which is a critical requirement for pharmaceutical intermediates. google.com

Furthermore, aryl sulfonates are recognized as important synthetic intermediates in medicinal chemistry due to their versatility as protecting groups and as electrophiles in cross-coupling reactions to build the complex scaffolds of drug molecules. researchgate.net While the compound itself is not typically a final drug product, its role as a precursor to more complex, biologically active structures is well-established in the strategic planning of multi-step pharmaceutical syntheses.

Analytical and Spectroscopic Characterization of 2 Naphthyl P Toluenesulfonate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-Naphthyl p-Toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthyl and toluenesulfonate (B8598656) moieties, as well as the methyl protons of the tosyl group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a complex multiplet in the range of δ 7.00-8.00 ppm. The methyl protons of the p-toluenesulfonate group typically appear as a singlet around δ 2.51 ppm. guidechem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. In CDCl₃, characteristic peaks are observed for the carbons of the naphthalene (B1677914) and p-toluenesulfonate groups. guidechem.com The methyl carbon of the tosyl group typically resonates at approximately 21.66 ppm. guidechem.com The various aromatic carbons produce a series of signals in the downfield region of the spectrum, generally between δ 120 and 150 ppm. guidechem.com

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | CDCl₃ | ~7.0-8.0 (m, aromatic), ~2.51 (s, CH₃) guidechem.com |

| ¹³C | CDCl₃ | ~120-150 (aromatic), ~21.7 (CH₃) guidechem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key vibrational bands include those for the sulfonate group (S=O and S-O stretching) and the aromatic C-H and C=C bonds. The strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Mass Spectrometry (MS, ESI-MS, LC-MS, GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. nih.gov The molecular formula of the compound is C₁₇H₁₄O₃S, with a molecular weight of approximately 298.36 g/mol . avantorsciences.comcymitquimica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the protonated molecule [M+H]⁺ is calculated to be 299.0742. nih.gov

Different ionization techniques can be utilized:

Electron Ionization (EI): Often used in conjunction with Gas Chromatography (GC-MS), this technique provides a detailed fragmentation pattern that can be used for structural elucidation. nih.gov

Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS), ESI is useful for obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺ or other adducts. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a mixture.

Gas Chromatography (GC-FID, GC-MS)

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. A purity of greater than 98.0% as determined by GC has been reported for commercially available samples. avantorsciences.comcymitquimica.comshsigma.co.kr

GC with Flame Ionization Detection (GC-FID): This is a common method for assessing the purity of this compound. The area of the peak corresponding to the compound relative to the total area of all peaks gives a measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for both separation and identification. nih.gov The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the eluted compound. shimadzu.com This technique is particularly useful for identifying and quantifying trace-level impurities.

Liquid Chromatography (HPLC/UV-MS, UPLC/UV-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation and quantification of sulfonate esters like this compound. These methods offer high resolution, sensitivity, and reproducibility. When coupled with detectors such as Ultraviolet (UV) and Mass Spectrometry (MS), they provide comprehensive qualitative and quantitative data.

Methodology and Findings:

The analysis of aryl tosylates is commonly performed using reversed-phase HPLC. A C18 column is typically the stationary phase of choice, offering effective separation based on the compound's hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from other components in the sample matrix. e-journals.injocpr.com

UV detection is suitable for this compound due to the presence of two aromatic chromophores (naphthalene and toluene (B28343) rings), which absorb strongly in the UV region. For highly sensitive and specific detection, especially at trace levels, mass spectrometry is the preferred method. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. e-journals.in

UPLC systems, which utilize smaller particle size columns (typically <2 µm), operate at higher pressures to provide faster analysis times and improved resolution and sensitivity compared to traditional HPLC systems. libretexts.org This is particularly advantageous for resolving complex mixtures or for high-throughput screening.

While a specific validated method for this compound is not detailed in the reviewed literature, a representative method can be constructed based on validated analyses of structurally similar p-toluenesulfonate esters. e-journals.innih.gov

Interactive Table: Representative HPLC/UV-MS Parameters for Aryl Tosylate Analysis

| Parameter | Setting | Rationale/Comment |

| Chromatography System | UPLC or HPLC | UPLC offers higher resolution and speed. libretexts.org |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Acetic Acid or 10mM Ammonium Acetate (B1210297) in Water | Buffered aqueous phase to ensure consistent ionization and peak shape. e-journals.in |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. e-journals.in |

| Elution Mode | Gradient | Provides optimal separation for complex samples and impurities with varying polarities. |

| Flow Rate | 0.3 - 0.8 mL/min | Typical flow rate for analytical scale columns. |

| Column Temperature | 30 - 40 °C | Controlled temperature ensures reproducible retention times. |

| UV Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths; expect maximum absorption around 220-270 nm. |

| MS Detector | Triple Quadrupole (QqQ) or QDa | QqQ allows for highly selective and sensitive MRM scans for trace quantification. e-journals.in |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for moderately polar, non-volatile compounds like tosylates. e-journals.in |

| Monitored Ion (SIM) | m/z 299.1 ([M+H]⁺) or 321.1 ([M+Na]⁺) | Selective Ion Monitoring (SIM) for targeted quantification. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of fractions during purification, and identifying suitable solvent systems for column chromatography. libretexts.orgchemicalbook.com

Methodology and Findings:

For TLC analysis of this compound, a silica (B1680970) gel plate typically serves as the stationary phase. Silica gel is a polar adsorbent, and the separation principle is based on the compound's polarity. chemicalbook.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org

Given the structure of this compound, which has significant non-polar character from its aromatic rings but also a polar sulfonate group, a mobile phase of intermediate polarity is required for effective separation. Mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate are commonly used. umass.edu Visualization of the spot corresponding to the compound can be achieved under UV light (typically at 254 nm) due to its UV-absorbing aromatic rings.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org While specific Rf values for this compound are not published in the reviewed literature, related tosylates show predictable behavior in common solvent systems.

Interactive Table: Representative TLC Systems for Aryl Tosylate Analysis

| Parameter | Description | Rationale/Comment |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard polar stationary phase for adsorption chromatography. The F₂₅₄ indicates a fluorescent indicator for visualization under 254 nm UV light. chemicalbook.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:2 or 2:3 v/v) | A common solvent system of intermediate polarity. Adjusting the ratio alters the eluting strength; increasing the proportion of ethyl acetate increases polarity and results in higher Rf values. umass.edunii.ac.jpresearchgate.net |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible Rf values by maintaining a consistent atmosphere. libretexts.org |

| Visualization | UV light at 254 nm | The aromatic rings in the molecule absorb UV light, appearing as dark spots on the fluorescent background. |

| Expected Rf Value | 0.3 - 0.6 | The exact Rf value is highly dependent on the specific conditions (e.g., exact solvent ratio, plate manufacturer, temperature). A related tosylate showed an Rf of 0.29 in a 2:3 hexane:ethyl acetate system. nii.ac.jp |

Advanced Analytical Methodologies for Trace Impurity Analysis (e.g., in pharmaceutical contexts)

Sulfonate esters, including aryl tosylates like this compound, are classified as a "cohort of concern" due to their potential to be alkylating agents and, therefore, potentially genotoxic. ajptr.comoalib.com Regulatory agencies such as the FDA and EMA have stringent requirements for controlling such genotoxic impurities (GTIs) in pharmaceutical substances. uu.nl This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at trace levels, often in the parts-per-million (ppm) range, as dictated by the Threshold of Toxicological Concern (TTC) approach (typically 1.5 µ g/day exposure). e-journals.inuu.nl

Research Findings:

The primary challenge in analyzing GTIs is achieving the required low limits of detection (LOD) and quantification (LOQ) in the presence of a much higher concentration of the active pharmaceutical ingredient (API). oalib.comwaters.com The API can interfere with the analysis by causing matrix effects, suppressing the analyte signal, or contaminating the instrument source.

Several advanced analytical strategies are employed to overcome these challenges:

LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry (MS/MS) is the gold standard for trace GTI analysis. e-journals.in By using modes like Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific transition from a precursor ion (the molecular ion) to a characteristic product ion. This two-stage filtering process dramatically increases selectivity and sensitivity, allowing for quantification at ppm or even ppb levels while minimizing matrix interference. e-journals.inoalib.com

Source Contamination Mitigation: When analyzing a sample where the GTI is present at ppm levels relative to the API, the massive amount of API can quickly contaminate the MS ion source. A common solution is the use of a diverter valve positioned after the analytical column but before the MS source. The valve is programmed to direct the eluent containing the high-concentration API peak to waste, while only allowing the eluent containing the trace GTI to enter the mass spectrometer. This protects the instrument and ensures consistent analytical performance. waters.com

Derivatization: In some cases, derivatization may be used to improve the chromatographic properties or ionization efficiency of a target analyte. For sulfonate esters, derivatization with reagents like trimethylamine (B31210) can convert them into quaternary ammonium products, which can be more readily detected by LC-MS. rsc.org

Interactive Table: Advanced Methodologies for Trace Sulfonate Ester Analysis

| Methodology | Technique | Purpose and Advantage |

| High-Sensitivity Detection | LC-MS/MS (MRM) | Provides exceptional selectivity and sensitivity for quantifying trace-level impurities in a complex matrix. Reduces noise and chemical interference. e-journals.inoalib.com |

| Matrix Interference Reduction | LC-MS with Diverter Valve | Prevents the high-concentration API peak from entering and contaminating the MS source, reducing signal suppression and improving method robustness. waters.com |

| Alternative Chromatography | GC-MS | Suitable for volatile and thermally stable sulfonate esters. Headspace GC-MS can be used for very volatile impurities. oalib.com |

| Enhanced Detectability | Chemical Derivatization | Can improve ionization efficiency and chromatographic retention for certain analytes, leading to lower detection limits. rsc.org |

Environmental and Toxicological Considerations of Sulfonate Esters

Environmental Fate and Persistence of Naphthyl Sulfonates in Various Media

Generally, due to their negligible vapor pressure and low Henry's law constants, NSAs are not expected to undergo long-range atmospheric transport. publications.gc.ca Their primary route into the environment is through the wastewater path. researchgate.net Once in the aquatic environment, their fate varies. Some monomeric sulfonated naphthalenes can be degraded, but others, particularly certain disulfonated isomers like naphthalene-1,5-disulfonate (B1223632) and oligomeric sulfonated naphthalene-formaldehyde condensates (SNFC), are persistent in water. researchgate.netethz.ch These persistent compounds can enter the environment unchanged from wastewater treatment plants. ethz.ch

In subsurface environments, the migration of these compounds is influenced by both dispersion and adsorption. ethz.ch The adsorption capacity of oligomers increases with the length of the chain, causing them to sorb more strongly to materials like cement, which can limit their leaching into groundwater. ethz.ch However, a portion of applied SNFCs has been estimated to leach into groundwater. ethz.ch Studies have indicated that some NSAs are likely to persist in the environment long enough to potentially cause chronic effects. publications.gc.cacanada.ca

Table 1: Environmental Persistence of Selected Naphthalene (B1677914) Sulfonates

| Compound/Group | Persistence Finding | Environmental Compartment | Source(s) |

| 2-Naphthyl p-Toluenesulfonate | No data available on persistence and degradability. | Not specified | ssl-images-amazon.com |

| Naphthalene Sulfonic Acids (NSAs) | Likely to persist long enough to cause chronic effects. | Environment (general) | publications.gc.cacanada.ca |

| Naphthalene-1,5-disulfonate | Persistent/refractory to degradation. | Aquifer, Wastewater Treatment Plants | researchgate.netethz.ch |

| Sulfonated Naphthalene-Formaldehyde Condensate (SNFC) Oligomers | Persistent/refractory to degradation. | Aquifer, Wastewater Treatment Plants | researchgate.netethz.ch |

| Some Monomeric Naphthalene Sulfonates | Show enhanced decrease, indicating biological transformation. | Groundwater | ethz.ch |

Biodegradation Pathways and Microbial Interactions

The biodegradation of aromatic sulfonates is a critical process for their removal from the environment. While many sulfonated xenobiotics are considered poorly biodegradable, numerous microorganisms have demonstrated the ability to break down these complex molecules. scispace.com The presence of the sulfonate group on an aromatic ring generally makes biodegradation more difficult compared to analogues with a carboxyl group. d-nb.info

Microbial degradation of naphthalenesulfonates often begins with desulfonation, where the sulfonate group is removed. A common pathway involves an initial dioxygenation of the aromatic ring, which destabilizes the C-SO3 bond and leads to the spontaneous elimination of sulfite. d-nb.infoethz.ch The resulting desulfonated intermediate, such as 1,2-dihydroxynaphthalene, can then enter the classical naphthalene degradation pathway. nih.gov

A diverse range of bacteria can metabolize aromatic sulfonates. For instance, anaerobic consortia containing Clostridium and Desulfovibrio species have been shown to degrade p-toluenesulfonate. nih.gov In aerobic conditions, co-cultures of different bacterial strains have been used effectively to degrade mixtures of sulfonated aromatic compounds. d-nb.info Specific research on 2-Naphthalene sulfonate (2-NS) has identified bacterial isolates capable of using it as a sole carbon source. researchtrend.net One such isolate, designated C2, achieved 100% degradation of 2-NS under optimized conditions. researchtrend.net

Table 2: Optimized Conditions for 2-Naphthalene Sulfonate (2-NS) Biodegradation by Isolate C2

| Parameter | Optimal Condition | Degradation Achieved | Time | Source |

| pH | 7.0 | 100% | 8 hours | researchtrend.net |

| Temperature | 30°C | 100% | 8 hours | researchtrend.net |

| Growth Medium | Sulfur-free Mineral Salt Medium | 100% | 8 hours | researchtrend.net |

| 2-NS Concentration | 25-200 mg/L | Growth and degradation observed | Not specified | researchtrend.net |

Ecotoxicity and Potential Impact on Aquatic and Terrestrial Organisms

The release of sulfonate esters into the environment raises concerns about their potential toxicity to living organisms. The hydrophilic nature of many sulfonated compounds makes them highly water-soluble, leading to potential exposure for aquatic fauna. nih.gov

Specific studies on 2-naphthalene sulfonate (2NS) have revealed its toxic potential in aquatic organisms. nih.govresearchgate.net Research on the freshwater fish Channa punctatus demonstrated that exposure to 2NS can induce significant oxidative stress, evidenced by changes in biochemical markers, and cause genotoxicity in the form of DNA damage. researchgate.netinformaticsjournals.co.inresearchgate.net The compound has also been shown to bioaccumulate in the blood plasma of the fish. nih.gov Despite the observed toxicity, studies also indicate that the fish may possess a capacity for repair after a prolonged period following acute exposure. nih.gov

The ecotoxicity of sulfonate esters varies widely depending on their specific structure, such as the length of the alkyl chain. For methyl ester sulfonates (MES), toxicity towards green algae was found to increase with a longer carbon chain. researchgate.net In contrast, some related compounds like sodium polynaphthalene sulfonate are not expected to bioaccumulate due to their large molecular size, and read-across data from sodium naphthalene-2-sulphonate suggests low acute toxicity to aquatic life. santos.com Information on the terrestrial toxicity of many sulfonates is limited, though high concentrations of some surfactants like linear alkylbenzene sulfonates (LAS) can impact soil organisms, including invertebrates and plants. researchgate.netcleaninginstitute.org

Table 3: Ecotoxicity of 2-Naphthalene Sulfonate (2NS) in Channa punctatus

| Endpoint | Observation | Exposure Duration | Source(s) |

| Genotoxicity | Significant increase in DNA damage (Comet and micronucleus assays). | Up to 96 hours | nih.govresearchgate.netresearchgate.net |

| Oxidative Stress | Significant increase in oxidative stress biomarkers. | Up to 96 hours | nih.govinformaticsjournals.co.in |

| Bioaccumulation | Assessed in blood plasma via HPLC. | Not specified | nih.gov |

| Acute Toxicity (LC50) | 9.54 g/L (96-hour). | 96 hours | researchgate.net |

| Behavioral Changes | Abnormal behavior patterns observed in exposed group. | Not specified | researchgate.net |

Green Chemistry Principles and Mitigation Strategies in the Production and Application of Sulfonate Esters

Applying the principles of green chemistry to the synthesis and use of sulfonate esters is essential for minimizing their environmental impact. essentialchemicalindustry.orgrroij.com These principles advocate for preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. essentialchemicalindustry.orgacs.org

Historically, the production of related compounds like alkylbenzene sulfonates involved stoichiometric reagents such as aluminum chloride, which generated significant waste. essentialchemicalindustry.org Modern synthetic chemistry seeks to replace such methods with more sustainable alternatives. Green approaches to synthesizing sulfonate esters include:

Catalytic Reagents: Using catalytic reagents is superior to using stoichiometric ones as they are used in small amounts and can often be recycled, reducing waste. acs.org Indium-catalyzed tosylation represents one such advancement. researchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign options, such as using aqueous bases instead of traditional amine bases. eurjchem.com

Innovative Synthetic Methods: Developing novel reaction pathways that are more efficient and less hazardous, such as the electro-oxidation of sodium arenesulfinates with phenols to produce aryl sulfonate esters without the need for additional oxidants. researchgate.neteurjchem.com

Beyond synthesis, mitigation strategies are crucial for controlling the release and impact of sulfonate esters. In pharmaceutical manufacturing, where sulfonate esters can form as genotoxic impurities, control strategies include avoiding prolonged storage of sulfonic acids with alcohols and understanding that the presence of water can significantly suppress the formation of these esters. researchgate.netenovatia.com For environmental remediation of persistent sulfonates like perfluorooctane (B1214571) sulfonate (PFOS), advanced oxidation processes such as cold plasma are being explored to degrade these pollutants into less harmful substances. mdpi.com Furthermore, bioremediation techniques that utilize the biosorption capabilities of microorganisms offer a promising approach to remove metal and organic pollutants from the environment. mdpi.com

Computational and Theoretical Studies in Aryl Sulfonate Chemistry

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of aryl sulfonates. acs.org These methods can accurately predict the three-dimensional structure, bond lengths, bond angles, and electronic distribution within a molecule.

Studies on p-toluenesulfonic acid and the p-toluenesulfonate anion, which constitute the two key fragments of 2-Naphthyl p-Toluenesulfonate, have been performed using methods like Hartree-Fock (HF) and DFT (specifically with the B3LYP functional). nih.gov These calculations provide optimized geometries and harmonic vibrational frequencies that show excellent agreement with experimental spectroscopic data. nih.gov For instance, full geometry optimizations of the p-toluenesulfonate anion and its complex with water have helped to clarify band assignments in vibrational spectra. nih.gov

A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are vital indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net In related naphthalene-based sulfonate derivatives, DFT calculations have been used to determine these properties, along with global reactivity descriptors like ionization potential and electron affinity. tandfonline.com For example, in a study of diaminopyrimidine sulfonate derivatives, FMO and Molecular Electrostatic Potential (MEP) analyses were conducted to understand molecular stability and reactive sites. acs.org These computational approaches provide a quantitative basis for understanding the electronic character that governs the behavior of aryl sulfonates.

Table 1: Calculated Electronic Properties of Related Sulfonamide Derivatives using DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Calculated from HOMO and LUMO energies via Koopman's theorem. researchgate.netresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron configuration | A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net |

This table is generated based on principles described in the cited literature for related compounds.

Computational Modeling for Elucidating Reaction Mechanisms and Transition States

Computational modeling is a powerful asset for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and, most importantly, transition states. ufl.edu This is particularly valuable for reactions involving aryl sulfonates, where mechanisms can be complex.

The hydrolysis of sulfonate esters, for example, can theoretically proceed through either a stepwise mechanism involving a pentacoordinate intermediate or a concerted mechanism with a single transition state. acs.org Detailed computational studies on the alkaline hydrolysis of a series of aryl benzenesulfonates found no evidence for a stable intermediate, suggesting the reaction proceeds via a single, concerted transition state. acs.org Further computational analysis of the alkaline hydrolysis of diaryl sulfate (B86663) diesters also supports a mechanism involving loose transition states, where there is minimal bond formation to the incoming nucleophile but significant bond cleavage to the leaving group. diva-portal.org

In the context of electrophilic aromatic sulfonation, computational studies have challenged classical mechanistic depictions. Electronic structure computations on the sulfonation of arenes like benzene (B151609) and naphthalene (B1677914) with sulfur trioxide (SO₃) indicate that in nonpolar media, the reaction likely follows a concerted mechanism without involving a traditional σ-complex (Wheland intermediate). acs.org Furthermore, these calculations revealed that mechanisms involving two molecules of SO₃ have significantly lower activation barriers than the 1:1 process, which aligns with experimental kinetic data showing a second-order dependence on SO₃. acs.org

Computational methods have also been applied to glycosylation reactions where sulfonates act as leaving groups. By modeling the reaction with DFT, researchers can distinguish between Sₙ1 and Sₙ2 pathways. For certain glycosyl sulfonates, the combination of experimental kinetic isotope effects (KIEs) and DFT calculations of transition state structures confirmed a stereoinvertive, concerted Sₙ2-like mechanism. nih.gov

Table 2: Computationally Studied Mechanisms for Aryl Sulfonate Reactions

| Reaction Type | Key Mechanistic Question | Computational Finding | Supporting Citations |

| Alkaline Hydrolysis | Stepwise (intermediate) vs. Concerted (single TS) | Evidence supports a concerted mechanism with a single, loose transition state. | acs.orgdiva-portal.org |

| Aromatic Sulfonation | SEAr via Wheland Intermediate vs. Concerted | Favors a concerted mechanism, often involving two SO₃ molecules, over the classic intermediate pathway. | acs.org |

| Deoxyfluorination | Nature of Nucleophilic Attack | Computational studies implicate a similar SNAr-type mechanism for various sulfonate electrophiles (fluorosulfonates, triflates). | acs.org |

| Glycosylation (Sulfonate Leaving Group) | Sₙ1 vs. Sₙ2 Pathway | DFT modeling combined with KIE data can confirm a concerted Sₙ2 displacement for specific donor-acceptor pairs. | nih.gov |

Prediction of Reactivity and Selectivity in Sulfonylation Processes

Beyond elucidating mechanisms, computational modeling can predict the reactivity and selectivity of chemical processes involving aryl sulfonates. By calculating activation energies for different reaction pathways, chemists can forecast which products are likely to form and under what conditions.

In electrophilic aromatic sulfonation, theoretical results have been shown to accurately reproduce experimental trends in both reactivity and regioselectivity for substrates like toluene (B28343) and naphthalene. acs.org Thermodynamic analysis using quantum chemical calculations can also predict the favorability of sulfonation at different positions on an aromatic ring. For instance, calculations on alkylbenzenes show how steric factors and the length of alkyl chains influence whether sulfonation occurs at the para or meta position. inlibrary.uz

Computational studies can also guide the synthesis of polymers derived from sulfonate-containing monomers. In the synthesis of sulfonated poly(arylene ether sulfone) (SPAES), DFT calculations were used to investigate the spontaneity of the polymerization reaction. mdpi.com The calculations explained the experimental observation that monomers with a chlorine atom at the reactive site exhibited slightly higher reaction spontaneity and resulted in a polymer with higher viscosity and mechanical strength compared to monomers with a more electronegative fluorine atom, a finding that contradicts simple assumptions based on electronegativity alone. mdpi.com Similarly, the kinetics of sulfonation can be correlated with the degree of sulfonation (DS) in polymers, a relationship that can be modeled and predicted theoretically. rsc.org These predictive capabilities are crucial for designing novel materials and optimizing synthetic protocols.

Docking Studies and Molecular Dynamics Simulations (if relevant to biological interactions of related compounds)

While this compound itself is not primarily studied for biological activity, the broader class of aryl sulfonates is highly relevant in medicinal chemistry and chemical biology. Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to explore how these molecules interact with biological targets, typically proteins. researchgate.net

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). Numerous studies have used docking to investigate aryl sulfonate derivatives as potential enzyme inhibitors. For example, docking studies have helped determine the binding modes of:

Aryl α-hydroxyphosphonates containing a sulfonate group against human carbonic anhydrase isoenzymes and acetylcholinesterase. nih.govresearchgate.net

Aryl sulfonamide derivatives as inhibitors of the anti-apoptotic protein Mcl-1, revealing that hydrogen bond interactions with specific residues are key to their inhibitory activity. qub.ac.uk

Aryl sulfonate-naphthalene hybrids as inhibitors of pancreatic lipase (B570770) and tyrosinase, with docking results showing high binding affinities. tandfonline.com

Thiazolidinedione-conjugated aryl sulfonate esters with receptors like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase to understand their anti-hyperglycemic potential. ijper.org

Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular interactions over time. An MD simulation can reveal the conformational flexibility of a protein-ligand complex and the stability of their interactions. researchgate.netnih.gov MD simulations have been used to study proteins interacting with various sulfonate-containing molecules. These studies show how sulfonate groups can engage in electrostatic interactions and hydrogen bonding with protein surface residues, sometimes leading to conformational changes or denaturation of the protein. nih.gov For glycosaminoglycans, which are biologically important polysaccharides featuring sulfate/sulfonate groups, MD simulations help to understand their flexibility, interactions with ions, and how the "sulfation code" dictates their specific binding to proteins. mdpi.com

These computational techniques are vital for structure-based drug design, allowing scientists to rationalize the activity of known inhibitors and design new, more potent compounds based on predicted binding interactions.

Table 3: Examples of Aryl Sulfonates in Docking and MD Simulation Studies

| Compound Class | Target Protein(s) | Computational Method | Key Findings | Supporting Citations |

| Aryl α-Hydroxyphosphonates | Carbonic Anhydrase, Acetylcholinesterase | Molecular Docking | Determined binding modes and interactions responsible for enzyme inhibition. | nih.govresearchgate.net |

| Aryl Sulfonamides | Mcl-1 (anti-apoptotic protein) | Molecular Docking | Identified key hydrogen bond interactions with residues HIS224 and ASN260. | qub.ac.uk |

| Aryl Sulfonate-Naphthalene Hybrids | Pancreatic Lipase, Tyrosinase | Molecular Docking, DFT | Correlated high binding affinity with observed electrostatic interactions and enzyme inhibition. | tandfonline.com |

| Sulfonate-based Surfactants | Lysozyme | Molecular Dynamics | Showed a synergy of electrostatic and hydrophobic interactions leading to protein denaturation. | nih.gov |

| Glycosaminoglycans (Sulfated) | N/A (Self-dynamics) | Molecular Dynamics | Characterized how sulfation patterns affect molecular flexibility and conformation. | mdpi.com |

Future Research Directions and Emerging Trends in 2 Naphthyl P Toluenesulfonate Chemistry

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of 2-Naphthyl p-Toluenesulfonate involves the reaction of 2-naphthol (B1666908) with p-toluenesulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534). smolecule.com While effective, current research is geared towards developing more efficient and environmentally benign alternatives.

Future efforts are likely to focus on:

Solvent-Free and Mechanochemical Methods: Inspired by recent advances in the synthesis of related esters, solvent-free approaches using techniques like ball milling are being explored. These methods can reduce environmental impact and improve atom economy.

Catalytic Approaches: The use of catalysts to promote the esterification reaction is a key area of development. While p-toluenesulfonic acid can act as a catalyst, research into novel and more active catalysts is ongoing.

Alternative Sulfonylating Agents: Exploration of sulfonylating agents other than p-toluenesulfonyl chloride could offer advantages in terms of reactivity, selectivity, and safety.

Exploration of New Catalytic Systems for Tailored Sulfonate Ester Formation

The development of new catalytic systems is crucial for achieving greater control over the synthesis of sulfonate esters. Current research is exploring a variety of catalysts to improve efficiency and expand the scope of these reactions.

| Catalyst Type | Description | Potential Advantages |

| Metal-Based Catalysts | Transition metal catalysts, such as those based on palladium, nickel, and copper, are being investigated for their ability to facilitate C-S and C-O bond formation. organic-chemistry.orgresearchgate.netcsic.es | High efficiency, functional group tolerance, and the potential for cross-coupling reactions. organic-chemistry.orgorgsyn.org |

| Organocatalysts | Acidic catalysts like p-toluenesulfonic acid and its derivatives are used to promote esterification. sarex.com | Metal-free, often less sensitive to air and moisture, and can offer different selectivity. |

| Electrochemical Methods | Electro-oxidation offers a sustainable approach to forming arylsulfonates from phenols and sodium arenesulfinates without the need for external oxidants. organic-chemistry.orgresearchgate.net | Mild reaction conditions, high yields, and reduced waste. |

| Photocatalysis | Visible-light-induced methods are emerging for the synthesis of sulfonic esters, offering a green and efficient alternative. nih.gov | Use of sustainable energy sources, mild reaction conditions, and high yields. nih.gov |

These new catalytic systems aim to provide milder reaction conditions, higher yields, and greater functional group tolerance, allowing for the synthesis of a wider range of tailored sulfonate esters.

Investigation of Undiscovered Reactivity Pathways and Functional Group Transformations

While this compound is primarily known for its role as an electrophile in nucleophilic substitution reactions, researchers are actively exploring its potential in other transformations. smolecule.com

Emerging areas of investigation include:

Cross-Coupling Reactions: The use of aryl tosylates as coupling partners in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is a significant area of development. orgsyn.orgacs.org This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Reductive Cleavage: The tosylate group can be removed through reduction, providing a method for the deoxygenation of the parent naphthol. wikipedia.org

Electrophilic Aromatic Substitution: The naphthalene (B1677914) ring itself can undergo electrophilic aromatic substitution, adding another layer of versatility to the molecule's reactivity profile. smolecule.com

These investigations are expanding the synthetic toolbox available to chemists and highlighting the untapped potential of this compound.

Advanced Applications in Targeted Organic Synthesis and Functional Materials

The unique properties of this compound make it a valuable building block for the synthesis of complex molecules and functional materials.

Future applications are envisioned in:

Pharmaceuticals: Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiijpsjournal.comresearchgate.net this compound can serve as a key intermediate in the synthesis of these medicinally important compounds.

Functional Dyes and Polymers: The naphthalene moiety is a common component of dyes and polymers. The reactivity of the tosylate group allows for the incorporation of this chromophore into larger molecular architectures.

Molecular Probes and Sensors: The fluorescent properties of the naphthalene ring system make it an attractive scaffold for the development of chemical sensors and biological probes.

Enhanced Environmental Sustainability in Production and Utilization

Green chemistry principles are increasingly influencing the design of chemical processes. For this compound, this translates to a focus on more sustainable production and utilization methods.

Key trends include:

Use of Greener Solvents: Replacing traditional, often hazardous, solvents with more environmentally friendly alternatives is a major goal. eurjchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Renewable Feedstocks: Research into the use of bio-based starting materials for the synthesis of sulfonate esters is an emerging area. analis.com.myacs.org

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the production of this compound and its derivatives.

| Technology | Benefits for this compound Chemistry |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, potential for higher yields and purity, and ease of scalability. researchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, and the ability to generate libraries of derivatives for structure-activity relationship studies. researchgate.netchemrxiv.orgresearchgate.net |

These technologies are poised to accelerate the discovery of new reactions and applications for this important chemical building block.

Structure-Activity Relationship Studies for Potential Biological Applications

Given the diverse biological activities reported for naphthalene derivatives, there is significant interest in understanding the structure-activity relationships (SAR) of compounds derived from this compound. ontosight.airesearchgate.net

Future research will likely involve:

Synthesis of Analog Libraries: The creation of diverse libraries of related compounds to systematically probe the effects of structural modifications on biological activity.

Computational Modeling: The use of in silico methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, to predict and rationalize the biological activity of new derivatives. ijpsjournal.comacs.org

Biological Screening: The evaluation of newly synthesized compounds in a variety of biological assays to identify promising lead candidates for drug discovery. researchgate.netnih.gov

By combining synthetic chemistry with computational and biological studies, researchers can rationally design and develop new naphthalene-based compounds with tailored therapeutic properties.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-Naphthyl p-Toluenesulfonate with high purity?

- Methodology : Synthesis typically involves the reaction of 2-naphthol with p-toluenesulfonyl chloride under controlled alkaline conditions. Purification is achieved via recrystallization using solvents like ethanol or acetone. Purity (>98%) is confirmed by gas chromatography (GC) . To avoid side reactions, maintain anhydrous conditions and monitor reaction temperature (e.g., 0–5°C during sulfonation).

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify key functional groups, such as the sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and aromatic C-H bonds. Cross-reference spectral data with published studies on structurally similar sulfonates, such as p-toluenesulfonyl isocyanate or 4-methylanilinium p-toluenesulfonate . Melting point analysis (123–127°C) serves as a preliminary purity check .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodology : Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Conduct stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Use gloveboxes for moisture-sensitive experiments. Refer to safety data sheets (SDS) for p-toluenesulfonic acid analogs, which highlight risks like skin irritation and recommend PPE (gloves, goggles) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in nucleophilic substitution reactions?

- Methodology : Employ kinetic studies using UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines, alkoxides). Compare leaving-group efficiency with other sulfonates (e.g., triflates or mesylates). Isotopic labeling (e.g., deuterated solvents) can elucidate transition states. For computational insights, perform density functional theory (DFT) calculations to model charge distribution and activation barriers .

Q. What advanced analytical techniques detect trace genotoxic impurities in this compound batches?

- Methodology : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with a triple quadrupole system for high sensitivity. Optimize parameters: electron ionization (EI) mode, multiple reaction monitoring (MRM), and a detection limit as low as 4.2 nM (inspired by Fe³+ detection methods for sulfonated probes). Validate the method using spiked samples and matrix-matched calibration curves .

Q. How does this compound perform as a substrate in fluorescence-based sensing applications?

- Methodology : Functionalize the naphthyl group with fluorophores (e.g., dansyl or coumarin derivatives) and study fluorescence quenching/enhancement in the presence of metal ions (e.g., Fe³+). Compare with sulfur-doped graphene quantum dots (S-GQDs), which exhibit selective fluorescence response to Fe³+ via electron transfer mechanisms .

Q. What in vivo models are appropriate for assessing the toxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。